(2R)-2-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrate

chiral resolution enantiomeric purity optical rotation

Incorrect stoichiometric weighting due to hydrate/anhydrous form confusion leads to 9.5% mass error in peptide synthesis. H-D-Asp(OtBu)-OH monohydrate (CAS 1955482-82-2) provides the defined monohydrate stoichiometry essential for reproducible coupling reactions. - Enables synthesis of D-peptide therapeutics with enhanced proteolytic stability via D-Asp incorporation. - tert-Butyl ester side-chain protection minimizes aspartimide formation during Fmoc SPPS, superior to methyl or ethyl esters. - Defined specific rotation [α]D = -6.5° supports identity testing and chiral purity QC for GMP production environments.

Molecular Formula C8H17NO5
Molecular Weight 207.22 g/mol
Cat. No. B13249613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrate
Molecular FormulaC8H17NO5
Molecular Weight207.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)O)N.O
InChIInChI=1S/C8H15NO4.H2O/c1-8(2,3)13-6(10)4-5(9)7(11)12;/h5H,4,9H2,1-3H3,(H,11,12);1H2/t5-;/m1./s1
InChIKeyNRWIJHDNNLRDTJ-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: D-Aspartic Acid β-tert-Butyl Ester Hydrate


(2R)-2-Amino-4-(tert-butoxy)-4-oxobutanoic acid hydrate (CAS 1955482-82-2 for the hydrate; CAS 64960-75-4 for the anhydrous form), also designated H-D-Asp(OtBu)-OH·H₂O or D-aspartic acid β-tert-butyl ester monohydrate, is a protected chiral amino acid derivative of the D-configuration. The compound bears a tert-butyl ester on the side-chain β-carboxyl group, leaving the α-amino and α-carboxyl functionalities free for elaboration. It exists as either the anhydrous form (molecular formula C₈H₁₅NO₄, MW 189.21 g/mol) or the monohydrate (C₈H₁₇NO₅, MW 207.22 g/mol) [1]. In the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, the tert-butyl ester is the current protecting group of choice for the aspartic acid side chain, offering acid-labile orthogonality under standard TFA cleavage conditions [2].

D-configuration building block for Fmoc/tBu solid-phase peptide synthesis
Hydrate form with defined stoichiometry for accurate molar calculations
tert-Butyl ester side-chain protection for aspartimide suppression

Why Generic Substitution Fails: Chirality and Hydrate Stoichiometry


Substituting the D-enantiomer (2R) with the L-enantiomer (2S, CAS 3057-74-7) inverts the stereochemical outcome of any downstream chiral synthesis, as the two forms exhibit opposite specific rotations: [α]D = −6.5° (c=1%, H₂O) for the D-form versus [α]D = +8.0 to +10.0° (c=1, H₂O) for the L-form . Substituting the hydrate (CAS 1955482-82-2) with the anhydrous form (CAS 64960-75-4) introduces an 18.01 g/mol mass discrepancy—corresponding to one water molecule per formula unit—that propagates into 9.5% stoichiometric error if uncorrected . Furthermore, replacing the tert-butyl ester with a methyl or ethyl ester (e.g., H-D-Asp(OMe)-OH) reduces steric bulk, a parameter directly linked to aspartimide suppression during Fmoc SPPS: the tert-butyl group provides greater steric hindrance than smaller ester groups and is reported as part of the most effective combination for minimizing aspartimide by-products [1].

Target product
Potential substitute
D-enantiomer (2R, negative specific rotation)
L-enantiomer (2S, positive rotation) — inverts stereochemical outcome
Monohydrate (defined water content)
Anhydrous form — ~9.5% mass deviation, skews stoichiometry
tert-Butyl ester (steric bulk, industry standard)
Methyl/ethyl ester — reduced steric hindrance, higher aspartimide risk

Quantitative Differentiation vs. Closest Analogs


Chiral Identity: Specific Rotation Comparison

The D-enantiomer (target, CAS 64960-75-4) exhibits a specific rotation [α]D of −6.5° (c=1%, H₂O), measured at 20°C. Its L-enantiomer counterpart (CAS 3057-74-7) exhibits [α]²⁰/D of +8.0 to +10.0° (c=1, H₂O). The sign inversion and magnitude difference provide unequivocal confirmation of absolute configuration and serve as a batch-release identity test for procurement acceptance .

Chiral Identity
Data to verify
D: [α]D −6.5° vs L: +8.0 to +10.0°
Confirms D-configuration for chiral synthesis
Polarimetry, c=1% H₂O, 20°C; vendor CoA review
chiral resolution enantiomeric purity optical rotation

Hydrate Stoichiometry: Gravimetric Impact

The monohydrate form (CAS 1955482-82-2) has molecular formula C₈H₁₇NO₅ and molecular weight 207.22 g/mol. The anhydrous form (CAS 64960-75-4) has formula C₈H₁₅NO₄ and MW 189.21 g/mol. The mass difference of 18.01 g/mol corresponds to exactly one water molecule. Using the anhydrous molecular weight to calculate reaction stoichiometry for hydrate material introduces a 9.5% molar excess error—potentially significant in cGMP peptide manufacturing where precise stoichiometry governs coupling efficiency and impurity profiles .

Hydrate Stoichiometry
Data to verify
Hydrate MW 207.22 vs Anhydrous 189.21 (Δ 18.01)
~9.5% mass correction needed for accurate coupling
Karl Fischer titration recommended for batch confirmation
formulation stoichiometry hydrate analysis molecular weight correction

Aspartimide Suppression: tert-Butyl vs. Methyl Ester

In the Fmoc SPPS model peptide H-Val-Lys-Asp-X-Tyr-Ile-OH, aspartimide formation occurred when the Asp side chain was protected as the tert-butyl ester (Asp(OtBu)), alongside several other protecting group strategies. However, the combination of tert-butyl side-chain protection with piperidine-mediated Fmoc removal and 1-hydroxybenzotriazole (HOBt) or 2,4-dinitrophenol additive was identified as one of the most effective general strategies for minimizing aspartimide by-products across diverse sequences [1]. Newer β-trialkylmethyl esters (e.g., Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH) were subsequently shown to outperform the standard OtBu group, with by-product formation reduced more efficiently than with the less bulky Asp(OMpe) [2]. This establishes the tert-butyl ester as the validated baseline protector, against which improved derivatives are benchmarked, and confirms that smaller esters (methyl, ethyl) offer inferior aspartimide suppression due to reduced steric hindrance [3].

Aspartimide Suppression
Class-level
OBno > OMpe > OtBu > OMe
tBu ester is standard; smaller esters increase by-product risk
Piperidine/HOBt conditions; sequence-dependent review
solid-phase peptide synthesis aspartimide formation side-chain protection

Organocatalytic α-Amination Performance

β-tert-Butyl aspartate (employed as the L-enantiomer in the published study) catalyzes the asymmetric α-amination of α,α-disubstituted aldehydes with dialkyl azodicarboxylates, delivering α-aminated adducts in moderate to quantitative yields and enantioselectivities up to 96% ee [1]. By comparison, proline—the prototypical organocatalyst for this transformation—requires 50 mol% loading and achieves up to 86% ee, with reaction times of several days under conventional conditions [1]. The 10% ee advantage and reduced catalyst loading (20 mol% for β-tert-butyl aspartate) demonstrate the differentiated catalytic profile of the aspartate scaffold. While the published study used the L-enantiomer, procurement of the D-enantiomer (the target compound) enables access to the opposite enantiomeric series of α,α-disubstituted amino acid products, which is equally valuable for SAR exploration of D-amino acid-containing peptides .

α-Amination Performance
Reported
L-Asp(OtBu): up to 96% ee, 20 mol%; L-Proline: 86% ee, 50 mol%
D-form enables opposite enantiomer series for quaternary amino acids
Reported catalyst loading advantage; D-enantiomer screening needed
asymmetric organocatalysis α-amination enantioselective synthesis

Organic Solvent Compatibility Profile

D-Aspartic acid 4-tert-butyl ester is freely soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone—the standard solvent systems for Fmoc SPPS coupling and washing steps . In contrast, unprotected D-aspartic acid (MW 133.10 g/mol) is predominantly water-soluble with negligible solubility in dichloromethane or DMF, rendering it incompatible with standard SPPS protocols requiring anhydrous organic conditions . The tert-butyl ester modification imparts a computed XLogP3 of −1.4 (PubChem) versus approximately −3.9 for free aspartic acid, reflecting an approximately 2.5 log unit increase in lipophilicity that facilitates dissolution and coupling in organic media [1].

Organic Solvent Compatibility
Data to verify
XLogP −1.4 vs free Asp −3.9 (Δ +2.5)
Shifts solubility from aqueous-only to broad organic media
Computed logP; experimental solubility confirmation recommended
solubility solid-phase peptide synthesis organic synthesis

High-Value Application Scenarios


D-Enantiomer SPPS Building Block

The target compound serves as the unprotected D-aspartic acid building block for solution-phase fragment coupling or as the precursor to Fmoc-D-Asp(OtBu)-OH. Its D-configuration ([α]D = −6.5°) enables incorporation of D-Asp residues into therapeutic peptides requiring proteolytic stability, such as D-peptide antagonists of protein–protein interactions . The tert-butyl ester provides orthogonal side-chain protection compatible with standard Fmoc/tBu SPPS, where it remains stable during repetitive piperidine-mediated Fmoc deprotection and is cleaved under TFA at the final global deprotection step [1].

Asymmetric Organocatalysis for D-Quaternary Amino Acids

Procurement of the D-enantiomer (2R) specifically enables the synthesis of D-configured α,α-disubstituted quaternary amino acids via organocatalytic α-amination, accessing the enantiomeric product series complementary to that obtained with L-β-tert-butyl aspartate. The published catalyst platform (L-form) achieves up to 96% ee; the D-form is expected to deliver the opposite enantiomeric series with comparable selectivity, providing a route to enantiopure D-quaternary amino acid building blocks for conformationally constrained peptide therapeutics .

Chiral Reference Standard and Hydrate Calibrant

The well-defined specific rotation of −6.5° (c=1%, H₂O) and opposite sign relative to the L-enantiomer (+8.0 to +10.0°) make this compound suitable as a chiral reference standard for HPLC method development or polarimetric identity testing in QC laboratories. The hydrate stoichiometry (exactly 1 H₂O) further supports its use as a calibrant for Karl Fischer titration method validation in amino acid derivative analysis [1].

Antimicrobial Lead Optimization Scaffold

D-Aspartic acid β-tert-butyl ester (DATB) has demonstrated activity against both Gram-positive and Gram-negative drug-resistant bacteria, with selectivity for organisms possessing a peptidoglycan cell wall. Its proposed mechanism—inhibition of amide and peptide bond synthesis—makes it a structurally novel starting point for antibiotic development programs targeting resistant pathogens . The hydrate form provides defined stoichiometry for reproducible MIC determination in early-stage antibacterial screening.

Application
Selection Property
Validation Focus
Chiral SPPS building block (Fmoc/tBu)
D-configuration, tBu side-chain protection
Enantiomeric purity, aspartimide suppression
Asymmetric α-amination catalysis
Enantioselective organocatalyst (D-form)
Enantiomeric excess and catalyst loading
Chiral reference & hydrate calibrant
Defined specific rotation, hydrate stoichiometry
Polarimetric QC, Karl Fischer calibration
Antimicrobial screening studies
Activity against drug-resistant bacteria
MIC determination, peptidoglycan-target screening
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